8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Overview
Description
This compound is a complex organic molecule. It is related to the class of compounds known as quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused with a pyridine at two adjacent carbon atoms . This specific compound seems to have additional functional groups attached to the quinoline structure, including an azepan-1-ylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. It is related to the structure of quinolines, which are bicyclic compounds consisting of a benzene ring fused to a pyridine ring . The azepan-1-ylsulfonyl group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinolines are generally crystalline solids at room temperature, and they are often soluble in organic solvents . The presence of the azepan-1-ylsulfonyl group could potentially affect these properties .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
The compound is used in the synthesis of non-fused N-aryl azepane derivatives. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Formal Synthesis of Proheptazine Derivative
The compound has been used in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
3. Synthesis of Complex Azepanes from Simple Nitroarenes The compound has been used in the synthesis of complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .
4. Synthesis of Azepane Analogues of Piperidine Drugs The compound has been used in the synthesis of several azepane analogues of piperidine drugs . This strategy has demonstrated the utility of the compound in drug synthesis .
5. Targeting of Fumarate Hydratase from Mycobacterium Tuberculosis The compound has been used as an allosteric modulator in the targeting of fumarate hydratase from Mycobacterium tuberculosis . This is particularly important in the development of treatments with novel modes of action for antibiotic-resistant strains of tuberculosis (TB) .
6. Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold The compound has been used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Future Directions
properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-6-5-13-11-15(12-14-7-10-19(16)17(13)14)23(21,22)18-8-3-1-2-4-9-18/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMNCGZMFJBMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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